molecular formula C10H5BrClNO3 B1518184 6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 1157088-52-2

6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B1518184
CAS No.: 1157088-52-2
M. Wt: 302.51 g/mol
InChI Key: VTXZXRBQSDVNCD-UHFFFAOYSA-N
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Description

6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5BrClNO3 and its molecular weight is 302.51 g/mol. The purity is usually 95%.
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Biological Activity

Overview

6-Bromo-8-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C10H5BrClNO3) is a synthetic compound with notable biological activities, particularly in the fields of antibacterial and antiviral research. Its molecular weight is approximately 302.51 g/mol, and it is characterized by significant structural features that contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its antibacterial and antiviral effects, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC10H5BrClNO3
Molecular Weight302.51 g/mol
IUPAC Name6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylic acid
CAS Number1157088-52-2

Antibacterial Activity

The compound exhibits significant antibacterial properties, particularly against Gram-positive and Gram-negative bacteria. Research has shown that derivatives of quinoline compounds, including those similar to 6-bromo-8-chloro derivatives, have been effective in inhibiting bacterial growth.

Structure-Activity Relationships

Koga et al. (1980) investigated the structure-activity relationships of various substituted 1,4-dihydroquinoline derivatives. The study found that certain modifications at the C6 or C8 positions significantly enhanced antibacterial activity against a range of bacterial strains.

Table 1: Antibacterial Activity of Quinoline Derivatives

CompoundMIC (µg/mL)Bacterial Strain
6-Bromo-8-chloro derivative≤ 0.125Staphylococcus aureus
Ciprofloxacin≤ 0.125Escherichia coli
Novel derivative (Compound 4)1Pseudomonas aeruginosa

Antiviral Activity

In addition to its antibacterial properties, the compound has shown potential antiviral activity, particularly against HIV. A related compound, 6-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, was found to inhibit HIV replication by targeting reverse transcriptase in human primary cells .

The antiviral mechanism involves the inhibition of viral DNA synthesis in peripheral blood mononuclear cells (PBMCs) exposed to HIV. The effective concentration (EC50) for inhibiting HIV replication was reported to be approximately 1.5 µM . This suggests that the compound may interfere with early stages of the viral life cycle.

Study on Antibacterial Efficacy

A recent study published in MDPI evaluated various quinoline derivatives for their antibacterial efficacy against multidrug-resistant strains. The results indicated that modifications in the quinoline structure could lead to enhanced activity against resistant bacterial strains .

Study on Antiviral Properties

In another investigation focusing on the antiviral properties of chlorinated quinolines, it was demonstrated that these compounds could effectively inhibit HIV replication in vitro. The study highlighted the importance of specific structural components in achieving high selectivity and potency against viral targets .

Properties

IUPAC Name

6-bromo-8-chloro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5BrClNO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXZXRBQSDVNCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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